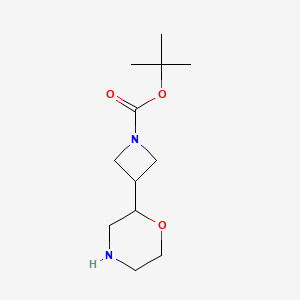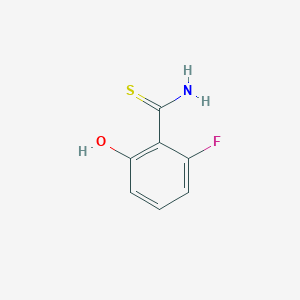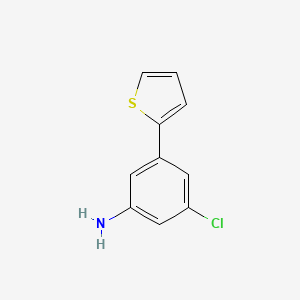
4-(Cyclohexylmethyl)oxan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)oxan-3-one is an organic compound with the molecular formula C12H20O2 It is a cyclic ketone with a six-membered oxane ring substituted with a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)oxan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl-substituted epoxide, under acidic or basic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the oxane ring.
Another method involves the use of a cyclohexylmethyl-substituted alcohol, which undergoes oxidation to form the corresponding ketone. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. Commonly used catalysts include transition metal complexes and solid acid catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylmethyl)oxan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)oxan-3-one involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, including nucleophilic addition and substitution. The cyclohexylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler cyclic ketone with a six-membered ring.
4-Methylcyclohexanone: A similar compound with a methyl group instead of a cyclohexylmethyl group.
Tetrahydropyran-4-one: A related compound with a different ring structure.
Uniqueness
4-(Cyclohexylmethyl)oxan-3-one is unique due to the presence of both the oxane ring and the cyclohexylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)oxan-3-one |
InChI |
InChI=1S/C12H20O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h10-11H,1-9H2 |
InChI Key |
DPKPFEDBJOPUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCOCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)




